3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide
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Overview
Description
3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide is an organic compound that belongs to the class of amides. This compound features a pyrazine ring substituted with a cyano group and a methylamino group, linked to a dimethylpropanamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Methylation: The methylamino group is introduced by reacting the pyrazine derivative with methylamine under controlled conditions.
Amidation: The final step involves the reaction of the intermediate with 2-dimethylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, methylamine.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine
The compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the amide moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-chloropyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide
- 3-[(5-bromopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide
- 3-[(5-fluoropyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide
Uniqueness
Compared to its analogs, 3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide is unique due to the presence of the cyano group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8(11(17)13-2)7-16(3)10-6-14-9(4-12)5-15-10/h5-6,8H,7H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWZWYLHNXUAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NC=C(N=C1)C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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